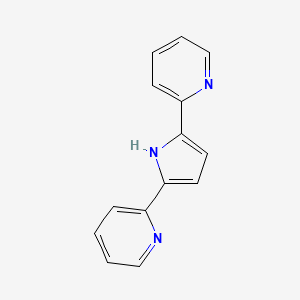
2-(5-pyridin-2-yl-1H-pyrrol-2-yl)pyridine
Descripción general
Descripción
“2-(5-pyridin-2-yl-1H-pyrrol-2-yl)pyridine” is a chemical compound that has been used in various studies and experiments . It is also known as “2,5-Dipyridylpyrrole” and has a molecular formula of C14H11N3 .
Synthesis Analysis
The synthesis of “2-(5-pyridin-2-yl-1H-pyrrol-2-yl)pyridine” involves the oxidation of the compound by using 3-chloroperbenzoic acid (m-CPBA) in CH2Cl2 . This process results in the formation of new dipyridylpyrrole N-oxide ligands HL1 and HL2 . The treatment of ZnEt2 with two equivalents of HL1 and HL2 affords [Zn(L1)2] and [Zn(L2)2] in medium yield, respectively .Molecular Structure Analysis
The structure of HL1 and HL2 shows a planar geometry . The intramolecular hydrogen-bond interactions between the imino hydrogen and N-oxide oxygen atom are observed . In [Zn(L1)2] and [Zn(L2)2], two ligands chelate to the zinc metal with a cross perpendicular geometry .Chemical Reactions Analysis
The zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in EtOH at room temperature . The loading of the catalyst is lowered to 0.01 mol% . The catalytic mechanism was proposed based on NMR and ESI-MS experiments .Physical And Chemical Properties Analysis
The compound “2-(5-pyridin-2-yl-1H-pyrrol-2-yl)pyridine” has a molecular weight of 221.25 . More detailed physical and chemical properties are not available in the sources.Aplicaciones Científicas De Investigación
Photoreactions and Proton Transfer
Studies of pyridine derivatives, including 2-(1H-pyrazol-5-yl)pyridine and its variants, have demonstrated their ability to exhibit multiple types of photoreactions. These include excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. These processes are significant due to the appearance of dual luminescence and the kinetic coupling of fluorescence bands, contributing to our understanding of molecular behaviors under different states (Vetokhina et al., 2012).
Hydrogen Bond Systems
Research on non-fused and fused ring pyrrole-pyridine hydrogen bond systems has revealed insights into the excited-state intramolecular proton transfer processes. The flexibility and orientation of these rings, as well as the strength of the intramolecular hydrogen bonds, play a crucial role in these processes. This research is valuable for designing relevant systems for various applications (Li et al., 2018).
Complexes with Hydrogen Bonding
Synthesis of various pyridine derivatives, including 2,6-di(1H-pyrazol-3-yl)-pyridine and its substitutes, has shown their potential in forming complexes with intermolecular hydrogen bonding. These complexes exhibit unique structural properties and potential for applications in areas like spin-state transitions and luminescent lanthanide compounds for biological sensing (Roberts et al., 2014).
Structural and Spectral Properties
Investigations into bis(pyrrol-2-yl)pyridines have provided valuable information on their synthesis, structure, and spectral properties. These studies are crucial for understanding the conformation and dynamics of these molecules, which is essential for their application in various fields, such as material science and molecular electronics (Trofimov et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(5-pyridin-2-yl-1H-pyrrol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLQJKMTFHIDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(pyridin-2-yl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



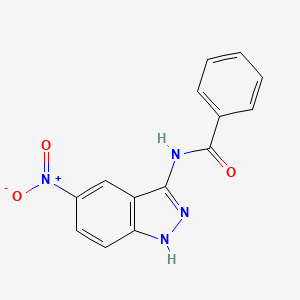
![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)
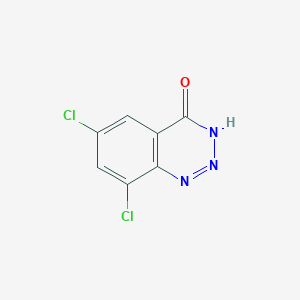
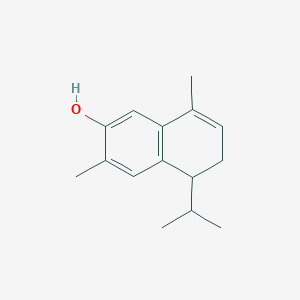

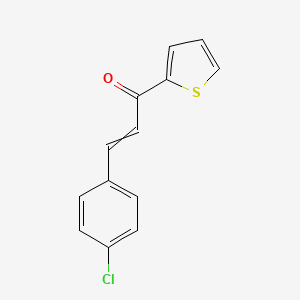
![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)
![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)
![1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane](/img/structure/B3329544.png)
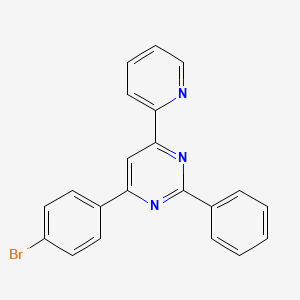

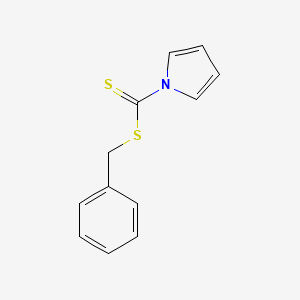
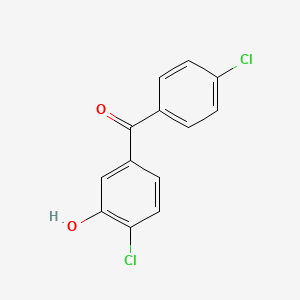
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3329567.png)